Superior Penetration of Cellular Barriers: Dimercaprol vs. DMPS and DMSA in Arsenic Mobilization
In an experimental model using Madin-Darby canine kidney (MDCK) cell monolayers to simulate tight epithelial barriers, dimercaprol (BAL) demonstrated the ability to mobilize and remove arsenic that had traversed into the intracellular compartment. In stark contrast, the hydrophilic chelators DMPS and DMSA failed to rapidly and completely remove arsenic under the same conditions [1]. This demonstrates that while DMPS and DMSA are effective in the extracellular space, they are unable to access and clear arsenic sequestered within cells, a critical limitation in cases of acute poisoning with lipophilic organoarsenicals [2].
| Evidence Dimension | Mobilization of tissue-bound arsenic across epithelial barrier model |
|---|---|
| Target Compound Data | Dimercaprol: Rapid and complete removal of arsenic from intracellular compartment |
| Comparator Or Baseline | DMPS and DMSA: Failed to rapidly and completely remove arsenic |
| Quantified Difference | Qualitative difference in ability to clear intracellular arsenic |
| Conditions | In vitro, MDCK cell monolayer model |
Why This Matters
This data confirms dimercaprol's unique utility in severe, acute arsenic poisonings where tissue penetration is paramount, a property not shared by safer but extracellularly-limited alternatives.
- [1] Mückter, H., Liebl, B., Reichl, F. X., Hunder, G., Walther, U., & Fichtl, B. (1997). Are we ready to replace dimercaprol (BAL) as an arsenic antidote? Human & Experimental Toxicology, 16(8), 460-465. View Source
- [2] Mückter, H., Liebl, B., Reichl, F. X., Hunder, G., Walther, U., & Fichtl, B. (1997). Are we ready to replace dimercaprol (BAL) as an arsenic antidote? Human & Experimental Toxicology, 16(8), 460-465. View Source
